Ethyl 5-chloro-2-fluoro-3-methylbenzoate Ethyl 5-chloro-2-fluoro-3-methylbenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18796281
InChI: InChI=1S/C10H10ClFO2/c1-3-14-10(13)8-5-7(11)4-6(2)9(8)12/h4-5H,3H2,1-2H3
SMILES:
Molecular Formula: C10H10ClFO2
Molecular Weight: 216.63 g/mol

Ethyl 5-chloro-2-fluoro-3-methylbenzoate

CAS No.:

Cat. No.: VC18796281

Molecular Formula: C10H10ClFO2

Molecular Weight: 216.63 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-chloro-2-fluoro-3-methylbenzoate -

Specification

Molecular Formula C10H10ClFO2
Molecular Weight 216.63 g/mol
IUPAC Name ethyl 5-chloro-2-fluoro-3-methylbenzoate
Standard InChI InChI=1S/C10H10ClFO2/c1-3-14-10(13)8-5-7(11)4-6(2)9(8)12/h4-5H,3H2,1-2H3
Standard InChI Key DLWDDTWMMFIENZ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(C(=CC(=C1)Cl)C)F

Introduction

Ethyl 5-chloro-2-fluoro-3-methylbenzoate is an organic compound classified as an aromatic ester, featuring an ester functional group attached to a benzene ring. This compound is part of the benzoate ester class and is characterized by its molecular formula and a molecular weight of approximately 216.637 g/mol. The presence of chlorine and fluorine substituents on the aromatic ring significantly influences its chemical reactivity and potential applications in pharmaceuticals and agrochemicals.

Synthesis Methods

The synthesis of ethyl 5-chloro-2-fluoro-3-methylbenzoate typically involves substitution reactions on benzoic acid derivatives. The process requires careful control of reaction conditions, such as temperature and concentration, to maximize yield and minimize by-products. High-performance liquid chromatography (HPLC) is often used to analyze the purity and yield of the synthesized product.

Applications and Potential Uses

Ethyl 5-chloro-2-fluoro-3-methylbenzoate is of interest in various fields due to its unique chemical properties. Its applications include:

Comparison with Related Compounds

Several compounds share structural similarities with ethyl 5-chloro-2-fluoro-3-methylbenzoate. For example:

Compound NameKey Features
Ethyl 3-bromo-5-fluoro-2-methylbenzoateContains bromine and fluorine; lacks chlorine
Ethyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoateIncludes bromine, chlorine, and fluorine
Ethyl 2-chloro-5-fluoro-3-methylbenzoateSimilar structure but with different positioning of halogens

Each of these compounds has unique properties and potential applications based on their specific halogenation patterns.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator